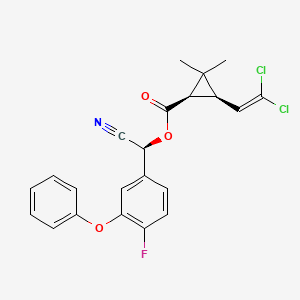

(1R,3R,alphaS)-Cyfluthrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-cis-(alphaS)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-cis-(alphaR)-cyfluthrin.

科学的研究の応用

Neurotoxicity Studies

Research has indicated that (1R,3R,alphaS)-Cyfluthrin exhibits significant neurotoxic effects. A comparative study with chlorpyrifos revealed that both compounds reduce cell growth and survival in human fetal astrocytes, with this compound showing comparable or greater toxic effects at similar concentrations. The study utilized microarray gene expression profiling to identify molecular targets affected by these insecticides. Key findings included upregulation of genes involved in inflammatory responses and signaling pathways related to neurotoxicity .

Resistance Management in Pest Populations

A recent study assessed the resistance of house fly populations to this compound and etofenprox in Turkey. The results indicated varying levels of resistance among populations, with LD50 values significantly higher in resistant populations compared to susceptible ones. For instance, the Kemer population exhibited a five-fold increase in resistance, while the Serik population showed a 29.67-fold increase . This data is critical for developing effective resistance management strategies and ensuring the continued efficacy of this compound in pest control.

| Population | LD50 (g ai/m²) | Resistance Ratio | Resistance Status |

|---|---|---|---|

| WHO | 0.003 | 1 | Susceptible |

| Kemer | 0.015 | 5 | Very Low |

| Serik | 0.089 | 29.67 | Moderate |

Environmental Impact Assessments

The environmental impact of this compound has been evaluated through various studies examining its effects on non-target organisms and ecosystems. For example, a microcosm study demonstrated that even low concentrations of this compound can severely depress populations of aquatic organisms such as Cladocera and Copepods . These findings underscore the importance of assessing the ecological risks associated with its use in agricultural practices.

Reproductive Toxicity Studies

Further research has highlighted potential reproductive toxicity associated with this compound exposure. A study investigating its effects on porcine cells found that it induced apoptosis and lipid peroxidation during the implantation process . This raises concerns about its implications for reproductive health in both humans and livestock.

Regulatory Perspectives

From a regulatory standpoint, this compound has been classified by the Environmental Protection Agency as "not likely to be carcinogenic to humans." However, ongoing studies continue to evaluate its long-term effects on human health and the environment . Understanding these implications is essential for developing guidelines for safe usage.

特性

CAS番号 |

85649-15-6 |

|---|---|

分子式 |

C22H18Cl2FNO3 |

分子量 |

434.3 g/mol |

IUPAC名 |

[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m0/s1 |

InChIキー |

QQODLKZGRKWIFG-CVAIRZPRSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

異性体SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

正規SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。